

# Technical Guide: MOM-Protected 4-Hydroxy-3-methylphenylboronic Acid[1]

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## Compound of Interest

Compound Name: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid

Cat. No.: B14021987

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## Part 1: Executive Summary & Compound Identification[1]

Topic: Synthesis and Characterization of MOM-Protected 4-Hydroxy-3-methylphenylboronic Acid  
Content Type: Technical Whitepaper  
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

### The "Hidden" Reagent: Addressing the CAS Ambiguity

In high-precision organic synthesis, specifically within the Suzuki-Miyaura coupling landscape, researchers often seek specific protected boronic acids to prevent side reactions or facilitate orthogonal deprotection.[1] MOM-protected 4-hydroxy-3-methylphenylboronic acid is a specialized derivative.[1] Unlike its widely indexed parent compound, this specific protected variant is rarely cataloged with a unique CAS number in public chemical registries, often requiring de novo synthesis from its bromide precursor.

This guide provides the definitive technical roadmap for identifying, synthesizing, and utilizing this compound, anchoring the workflow on the verified CAS number of its stable precursor.

### Identity Matrix: Key Chemical Identifiers

Component	Chemical Name	CAS Number	Role
Target Scaffold	(4-(Methoxymethoxy)-3-methylphenyl)boronic acid	Not Widely Indexed*	Final Product
Precursor	4-Bromo-2-(methoxymethoxy)-1-methylbenzene	331273-56-4	Key Intermediate
Parent Acid	(4-Hydroxy-3-methylphenyl)boronic acid	762263-66-1	Unprotected Parent
Starting Phenol	4-Bromo-2-methylphenol	2362-12-1	Raw Material
Pinacol Ester	4-(Methoxymethoxy)-3-methylphenylboronic acid pinacol ester	Custom/In-situ	Stable Surrogate

\*Note: The boronic acid form is often generated in situ or isolated as a crude intermediate due to the propensity of boronic acids to dehydrate into boroxines. The precursor CAS 331273-56-4 is the industry-standard reference point for sourcing this scaffold.[1]

## Part 2: Technical Synthesis & Protocols

### Strategic Route Design

The most reliable route to the target is Route A: Protection-First, followed by borylation. Direct protection of the parent boronic acid (Route B) is chemically risky due to the sensitivity of the C-B bond to the basic conditions required for MOM-Cl alkylation.

Route A Workflow:

- MOM Protection: Conversion of 4-bromo-2-methylphenol to the aryl ether.[1]
- Lithium-Halogen Exchange: Selective lithiation of the aryl bromide.

- Electrophilic Trapping: Quenching with triisopropyl borate ( ).
- Hydrolysis: Controlled acidic workup to yield the free boronic acid.

## Step-by-Step Experimental Protocol

### Step 1: Synthesis of Precursor (CAS 331273-56-4)[1]

- Reagents: 4-Bromo-2-methylphenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq), -Diisopropylethylamine (DIPEA, 1.5 eq), DCM (anhydrous).[1]
- Safety Critical: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE.
- Procedure:
  - Dissolve 4-bromo-2-methylphenol in anhydrous DCM at 0°C under .
  - Add DIPEA dropwise.
  - Slowly add MOM-Cl (maintain temp < 5°C).
  - Warm to RT and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc).
  - Workup: Quench with saturated , extract with DCM, dry over .
  - Validation:  
NMR should show a diagnostic singlet at ppm ( ) and

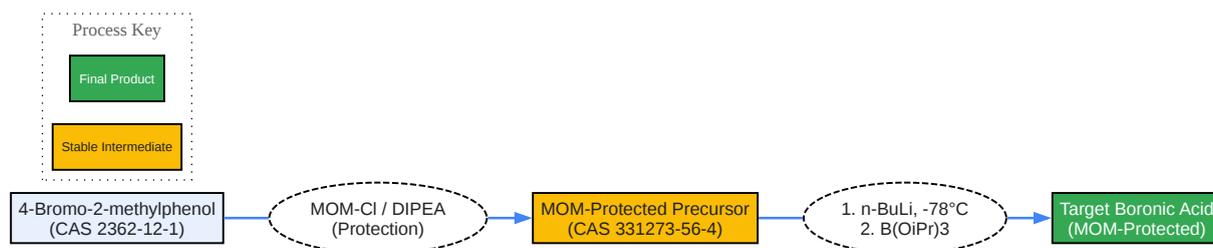
ppm (

).

## Step 2: Borylation to Target Acid[1]

- Reagents: Precursor (CAS 331273-56-4),  
-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF (anhydrous).[1]
- Procedure:
  - Cool a solution of the MOM-protected precursor in THF to -78°C.
  - Add  
-BuLi dropwise over 20 mins. The solution may turn yellow/orange.
  - Stir for 30-60 mins at -78°C to ensure complete Li-Br exchange.
  - Add  
rapidly in one portion.
  - Allow to warm to RT overnight.
  - Hydrolysis: Cool to 0°C and add 1M HCl (carefully, to pH 5-6). Note: MOM groups are acid-sensitive; avoid prolonged exposure to strong acid or low pH (<2).[1]
  - Isolation: Extract with EtOAc. The product often precipitates or crystallizes upon concentration.

## Synthesis Pathway Visualization[1]



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Figure 1: Synthetic workflow from commercial phenol to the MOM-protected boronic acid scaffold.

## Part 3: Applications & Scientific Rationale[1][2]

### Why MOM Protection?

In drug development, the Methoxymethyl (MOM) group is chosen for its unique "orthogonal" properties:

- **Base Stability:** Unlike esters, MOM ethers are stable to the basic conditions of Suzuki couplings ( , ).
- **Steric Minimalist:** The MOM group is relatively small, minimizing steric hindrance at the ortho-methyl position during the coupling event.
- **Chelation Potential:** The oxygen atoms in the MOM group can sometimes assist in directing metal catalysts (Directed ortho metalation - DoM), though in this specific borylation protocol, the bromine directs the lithiation.

## Self-Validating Quality Control

To ensure the integrity of the synthesized reagent, researchers should employ the following checks:

- NMR Purity: The methyl group on the phenyl ring typically appears at  $\delta$  ppm. The boronic acid protons ( $\delta$  ppm) are broad singlets around  $\delta$  ppm (solvent dependent, usually DMSO- $d_6$ ).
- Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxine anhydrides. A melting point range that is broad or higher than expected often indicates boroxine formation. This does not affect Suzuki reactivity but alters stoichiometry calculations.

## References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Contextual reference for MOM protection stability conditions).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

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## Sources

- 1. 67868-73-9|4-Bromo-2-methoxy-1-methylbenzene|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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